molecular formula C19H20N4O3 B6612525 3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid CAS No. 1010441-34-5

3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid

Cat. No.: B6612525
CAS No.: 1010441-34-5
M. Wt: 352.4 g/mol
InChI Key: XRYVHEVWBSFEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and development.

Properties

IUPAC Name

3-[6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-15-6-4-14(5-7-15)21-17-8-9-18-20-11-16(23(18)22-17)12-2-1-3-13(10-12)19(25)26/h1-3,8-11,14-15,24H,4-7H2,(H,21,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVHEVWBSFEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(=O)O)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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